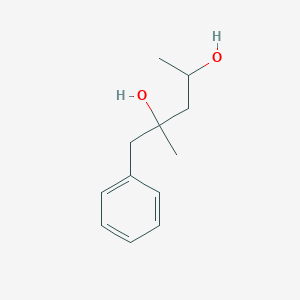![molecular formula C8H14ClN5O B14398921 N~1~-{4-Chloro-6-[(propan-2-yl)oxy]-1,3,5-triazin-2-yl}ethane-1,2-diamine CAS No. 88447-04-5](/img/structure/B14398921.png)
N~1~-{4-Chloro-6-[(propan-2-yl)oxy]-1,3,5-triazin-2-yl}ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-{4-Chloro-6-[(propan-2-yl)oxy]-1,3,5-triazin-2-yl}ethane-1,2-diamine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of a chloro group, an isopropoxy group, and an ethane-1,2-diamine moiety attached to the triazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-{4-Chloro-6-[(propan-2-yl)oxy]-1,3,5-triazin-2-yl}ethane-1,2-diamine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine.
Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Isopropoxy Group: The isopropoxy group is introduced through an etherification reaction using isopropanol and a suitable base like sodium hydride.
Attachment of the Ethane-1,2-diamine Moiety: The final step involves the nucleophilic substitution reaction where ethane-1,2-diamine is reacted with the triazine derivative to form the desired compound.
Industrial Production Methods
Industrial production of N1-{4-Chloro-6-[(propan-2-yl)oxy]-1,3,5-triazin-2-yl}ethane-1,2-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps such as crystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethane-1,2-diamine moiety, leading to the formation of imines or oximes.
Reduction: Reduction reactions can occur at the chloro group, converting it to a hydrogen or other substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted triazine derivatives.
Applications De Recherche Scientifique
N~1~-{4-Chloro-6-[(propan-2-yl)oxy]-1,3,5-triazin-2-yl}ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of agrochemicals, particularly as a precursor for herbicides and fungicides.
Mécanisme D'action
The mechanism of action of N1-{4-Chloro-6-[(propan-2-yl)oxy]-1,3,5-triazin-2-yl}ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidinamine Derivatives: These compounds share a similar triazine ring structure and exhibit comparable biological activities.
Chlorotriazine Derivatives: Compounds with a chloro group attached to the triazine ring, similar to N1-{4-Chloro-6-[(propan-2-yl)oxy]-1,3,5-triazin-2-yl}ethane-1,2-diamine.
Isopropoxy Triazine Derivatives: Compounds with an isopropoxy group attached to the triazine ring.
Uniqueness
N~1~-{4-Chloro-6-[(propan-2-yl)oxy]-1,3,5-triazin-2-yl}ethane-1,2-diamine is unique due to the specific combination of functional groups attached to the triazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
88447-04-5 |
|---|---|
Formule moléculaire |
C8H14ClN5O |
Poids moléculaire |
231.68 g/mol |
Nom IUPAC |
N'-(4-chloro-6-propan-2-yloxy-1,3,5-triazin-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H14ClN5O/c1-5(2)15-8-13-6(9)12-7(14-8)11-4-3-10/h5H,3-4,10H2,1-2H3,(H,11,12,13,14) |
Clé InChI |
KAUIQBFVYDZHPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=NC(=NC(=N1)NCCN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


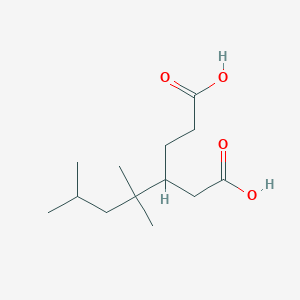
![1,1',1'',1''',1'''',1'''''-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene](/img/structure/B14398852.png)
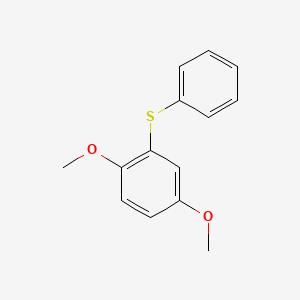
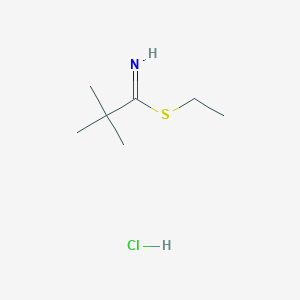
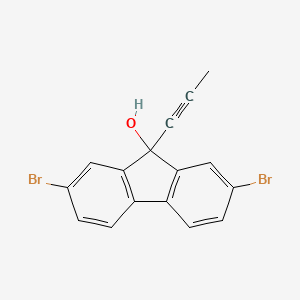
![10-Chloro-7-methyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398868.png)
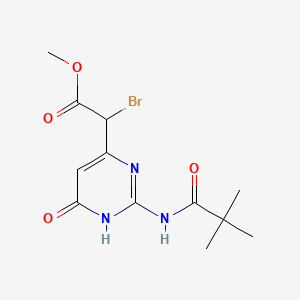
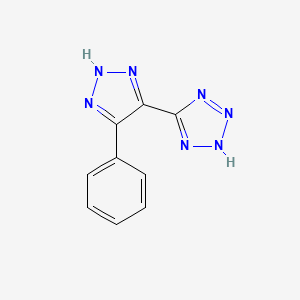
![2-Propen-1-one, 3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]-](/img/structure/B14398880.png)
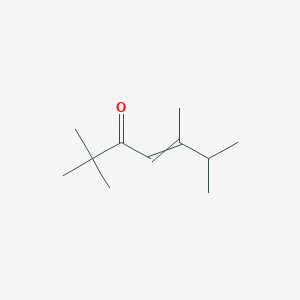
![N-Butyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14398886.png)

![Dimethyl {2-[5-(trimethylsilyl)furan-3-yl]ethyl}propanedioate](/img/structure/B14398900.png)
